3-Nitrophthalamide CAS number and properties
3-Nitrophthalamide CAS number and properties
An In-depth Technical Guide to 3-Nitrophthalimide: Synthesis, Properties, and Applications
Executive Summary
This guide provides a comprehensive technical overview of 3-Nitrophthalimide (CAS: 603-62-3), a pivotal chemical intermediate in organic synthesis. A critical distinction is made at the outset between 3-Nitrophthalimide and the similarly named 3-Nitrophthalamide (CAS: 96385-50-1), a related but structurally distinct compound. While 3-Nitrophthalamide serves as a transient intermediate in specific reactions, it is 3-Nitrophthalimide that is the stable, commercially available building block of significant interest to the scientific community. This document delves into the core physicochemical properties, detailed synthesis protocols, key chemical transformations, and diverse applications of 3-Nitrophthalimide, with a particular focus on its role in drug discovery and materials science. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.
Disambiguation: 3-Nitrophthalimide vs. 3-Nitrophthalamide
In the landscape of chemical synthesis, precise nomenclature is paramount. Researchers frequently encounter 3-Nitrophthalimide, a robust and versatile reagent. However, it is often confused with 3-Nitrophthalamide due to their similar names. It is essential to differentiate between these two molecules.
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3-Nitrophthalimide (Focus of this Guide): A cyclic imide where a nitrogen atom is bonded to two carbonyl carbons of a phthalic acid derivative. It is a stable, often crystalline solid that is widely available commercially.
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3-Nitrophthalamide: A diamide derivative of 3-nitrophthalic acid, featuring two separate amide (-CONH₂) groups. It is primarily encountered as a synthetic intermediate, for instance, in the pathway to 3-nitrophthalonitrile, and is not a common standalone reagent.[1]
The structural and property differences are summarized below.
| Feature | 3-Nitrophthalimide | 3-Nitrophthalamide |
| CAS Number | 603-62-3[2][3] | 96385-50-1[4] |
| Molecular Formula | C₈H₄N₂O₄[2][3] | C₈H₇N₃O₄[4] |
| Molecular Weight | 192.13 g/mol [2][3] | 209.16 g/mol [4] |
| Structure | Cyclic Imide | Diamide |
| Primary Role | Versatile Synthetic Intermediate | Transient Synthetic Intermediate[1] |
This guide will henceforth focus exclusively on the more prevalent and functionally significant 3-Nitrophthalimide .
Physicochemical and Spectroscopic Properties of 3-Nitrophthalimide
3-Nitrophthalimide is typically a yellow to straw-yellow crystalline powder.[5][6] Its physical and chemical characteristics are critical for its application in various synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 603-62-3 | [2][3] |
| IUPAC Name | 4-Nitro-1H-isoindole-1,3(2H)-dione | [6] |
| Molecular Formula | C₈H₄N₂O₄ | [2][3][7] |
| Molecular Weight | 192.13 g/mol | [2][3][7] |
| Appearance | Faint or dark yellow powder or crystals | [2][6] |
| Melting Point | 213-215 °C (lit.) | [2][5][6] |
| Boiling Point | 328.09 °C (rough estimate) | [6] |
| Density | 1.5513 g/cm³ (rough estimate) | [5][6] |
| Water Solubility | Insoluble | [6] |
| pKa | 8.13 ± 0.20 (Predicted) | [6] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [2][6] |
Spectroscopic Data: Spectroscopic analysis is fundamental for structure verification. 1H NMR, 13C NMR, and IR spectra are available for 3-Nitrophthalimide, providing researchers with the necessary tools for quality control and reaction monitoring.[8]
Synthesis and Key Chemical Reactions
The synthesis of 3-Nitrophthalimide is a well-established laboratory procedure, valued for its high yield and straightforward execution.
Synthesis of 3-Nitrophthalimide from 3-Nitrophthalic Acid
The most common laboratory-scale synthesis involves the condensation of 3-nitrophthalic acid with urea, using glacial acetic acid as both a solvent and a catalyst.
Experimental Protocol:
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Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitrophthalic acid (1.0 equivalent) and urea (0.9 equivalents).
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Solvent Addition: Add glacial acetic acid to serve as the reaction solvent (e.g., 40 mL for 40 mmol of acid).[9]
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Reaction: Heat the mixture to 117 °C and maintain stirring for approximately 3 hours.[9]
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Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to obtain the crude product.
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Purification: Extract the crude product with water and ethyl acetate (3x) to remove residual urea. Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Final Product: A yellow solid of 3-nitrophthalimide is obtained with a reported yield of up to 98%.[9]
Caption: Reduction of 3-Nitrophthalimide to 3-Aminophthalimide.
Applications in Research and Drug Development
The utility of 3-Nitrophthalimide stems from its dual functionality: the reactive imide ring and the versatile nitro group. This combination makes it a valuable building block in several high-value applications.
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Core Pharmaceutical Intermediate: It serves as a key starting material in the synthesis of a wide array of organic molecules for the pharmaceutical and agrochemical industries. [2]The phthalimide group is a well-known pharmacophore found in many drugs, and the nitro group provides a handle for further chemical modification.
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Fluorescent Probes and Dyes: As a precursor to 3-aminophthalimide, it is integral to the production of fluorescent dyes and probes used for biological imaging and as stains in hematology and histology. [2][3]These agents allow for the visualization of specific cellular components and processes.
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Drug Discovery and Medicinal Chemistry:
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Antitumor Agents: The nitroaromatic scaffold is of significant interest in oncology. A series of 3-nitro-1,8-naphthalimides, structurally related to 3-nitrophthalimide, have been synthesized and shown to possess potent antiproliferative activity by inducing DNA damage and cell cycle arrest. [10]This highlights the potential of the 3-nitrophenylimide moiety as a pharmacophore for anticancer drug design.
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Anxiolytic Activity: Studies on phthalimide derivatives have explored their potential as central nervous system agents. N-benzoyl 3-nitro-phthalimide, for example, has been evaluated for anxiolytic properties, suggesting that the core structure can be modified to target specific biological receptors. [11] * Hypoxia-Activated Prodrugs: Nitroaromatic compounds are a cornerstone of research into hypoxia-activated prodrugs (HAPs). [12]In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to a cytotoxic amine or hydroxylamine, thereby targeting cancer cells while sparing healthy tissue. 3-Nitrophthalimide represents a potential scaffold for the design of novel HAPs.
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Antimicrobial and Antitubercular Research: The broader class of phthalimide analogs is actively being investigated for the development of new antimicrobial and antitubercular drugs. [13]
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Materials Science: The compound is used in the formulation of specialty polymers, where its incorporation can enhance thermal stability and mechanical strength. [2]Its photochemical properties are also harnessed in the development of light-sensitive materials and photoresists. [2]
Safety and Handling
As with any laboratory chemical, proper handling of 3-Nitrophthalimide is essential. The compound is classified as an irritant.
| Hazard Class | GHS Statement | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Handling and Storage Recommendations:
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Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. A NIOSH-approved N95 dust mask is recommended when handling the powder. * Storage: Store in a tightly closed container in a dry place. [6]* First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists. [14]
Conclusion
3-Nitrophthalimide (CAS: 603-62-3) is a cornerstone intermediate in modern organic synthesis. Its value is underscored by its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its versatile reactivity. From its critical role as a precursor to fluorescent dyes to its emerging potential in the design of novel therapeutics for cancer and anxiety, 3-Nitrophthalimide provides a robust and reliable platform for chemical innovation. For researchers and drug development professionals, a thorough understanding of this compound's properties and reaction pathways is key to unlocking its full potential in creating next-generation molecules and materials.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11779, 3-Nitrophthalimide. Retrieved from [Link]
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LookChem. (n.d.). 3-Nitrophthalimide Safety Data Sheets(SDS). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid. Retrieved from [Link]
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Loba Chemie. (n.d.). 3-NITROPHTHALIC ACID. Retrieved from [Link]
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ResearchGate. (2025). Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. Retrieved from [Link]
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Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 30(10), 127051. Retrieved from [Link]
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Hassanzadeh, F., et al. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 11(1), 109-115. Retrieved from [Link]
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MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]
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Al-Omaim, L. A., et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 136-146. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Retrieved from [Link]
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